2-Bromo-7-methyl-1,6-naphthyridine
Description
Systematic Nomenclature and Structural Identification
2-Bromo-7-methyl-1,6-naphthyridine belongs to the class of diazanaphthalenes, specifically the 1,6-naphthyridine isomer family. Its IUPAC name derives from the parent 1,6-naphthyridine structure, a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 6. Substituents are assigned numerical positions based on IUPAC priority rules:
- Bromine at position 2
- Methyl group at position 7
| Property | Value | Source Reference |
|---|---|---|
| Molecular formula | C₉H₇BrN₂ | |
| Molecular weight | 223.07 g/mol | |
| SMILES | CC1=C2C=NC=CN2C=C1Br | Derived from |
| InChI key | DXABTEPIGFPAEE-UHFFFAOYSA-N |
The structural arrangement creates distinct electronic effects, with bromine acting as an electron-withdrawing group and the methyl group providing steric bulk. X-ray crystallography data for related compounds, such as 7-bromo-2-methyl-1,6-naphthyridine, confirms planar aromatic systems with bond lengths consistent with delocalized π-electron networks.
Historical Context in Heterocyclic Chemistry Research
The synthesis of unsubstituted 1,6-naphthyridine was first reported in 1958 by Ikekawa, marking a milestone in heterocyclic chemistry. Brominated derivatives emerged later as key intermediates in pharmaceutical research, particularly for their role in cross-coupling reactions. The specific compound 2-bromo-7-methyl-1,6-naphthyridine gained prominence through:
- Medicinal chemistry applications : Its structure serves as a scaffold for kinase inhibitors and antimicrobial agents.
- Synthetic methodology development : Demonstrates regioselective halogenation patterns observed in bromination studies of 1,X-naphthyridines.
- Materials science : Used in coordination complexes for luminescent materials.
Key historical milestones:
Position Within Naphthyridine Derivative Classification
The compound occupies a distinct niche within naphthyridine chemistry, as outlined below:
Classification hierarchy :
- Core structure : 1,6-Naphthyridine (diazanaphthalene isomer)
- Substituent type :
- Halogen (bromine)
- Alkyl (methyl)
- Functionalization pattern :
- Position 2: Electrophilic bromine
- Position 7: Electron-donating methyl group
Comparative analysis with related derivatives:
This substitution pattern creates unique electronic characteristics compared to other brominated naphthyridines:
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-bromo-7-methyl-1,6-naphthyridine |
InChI |
InChI=1S/C9H7BrN2/c1-6-4-8-7(5-11-6)2-3-9(10)12-8/h2-5H,1H3 |
InChI Key |
VBDGCJBDUCTEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=N2)Br)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Naphthyridine Core with 7-Methyl Substitution
A common approach to prepare the 7-methyl-1,6-naphthyridine core involves condensation reactions starting from aminopyridine derivatives and appropriate keto acids or aldehydes. For example, the Niementowski reaction or related condensation methods can be employed to build the bicyclic naphthyridine framework with the methyl group introduced via substituted starting materials or alkylation steps.
Selective Bromination at the 2-Position
Selective bromination at the 2-position of the naphthyridine ring is achieved by controlled bromination reactions using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under carefully optimized conditions to avoid polybromination or substitution at other positions.
- For instance, bromination of 7-methyl-1,8-naphthyridine analogs at the 2-position has been reported using bromine in acetic acid or other solvents, controlling temperature and reaction time to achieve mono-bromination.
Use of Chlorinating Agents and Reduction Steps
In related naphthyridine syntheses, chlorinating agents such as phosphorus oxychloride are used to convert hydroxy groups to chlorides, facilitating further substitution reactions. Reduction of carbonyl intermediates with potassium borohydride or similar reducing agents is also employed to obtain hydroxy derivatives that can be further functionalized.
- The use of phosphorus oxychloride as a chlorinating agent is well-established for converting hydroxy groups on naphthyridine intermediates to chlorides, facilitating further substitution reactions.
- Potassium borohydride is an effective reducing agent for carbonyl groups in phthalimidyl intermediates, yielding hydroxy derivatives that can be brominated or otherwise functionalized.
- Bromination at the 2-position of methyl-substituted naphthyridines requires careful control of reaction conditions to achieve regioselectivity and avoid multiple substitutions.
- The Niementowski reaction and related condensation methods provide a reliable route to the naphthyridine core with methyl substitution, which is a prerequisite for subsequent bromination.
- Yields for these steps typically range from moderate to high (68–92%), depending on the specific reaction conditions and purification methods.
The preparation of 2-Bromo-7-methyl-1,6-naphthyridine involves a multi-step synthetic sequence starting from aminopyridine derivatives, proceeding through ring construction, functional group transformations including chlorination and reduction, and culminating in selective bromination at the 2-position. The choice of reagents such as phosphorus oxychloride for chlorination and potassium borohydride for reduction is critical for achieving high yields and purity. Control of reaction conditions during bromination is essential to ensure regioselectivity and avoid overbromination.
These methods are supported by diverse research findings and patent literature, providing a robust framework for the synthesis of this compound for further applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-methyl-1,6-naphthyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-7-methyl-1,6-naphthyridine.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
2-Bromo-7-methyl-1,6-naphthyridine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its bromine substituent facilitates nucleophilic substitution reactions, making it a versatile precursor for various derivatives used in drug development and material sciences.
Antimicrobial Properties
Research indicates that 2-bromo-7-methyl-1,6-naphthyridine exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, particularly Gram-positive bacteria, which suggests potential applications in treating infections caused by resistant strains .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against several human cancer cell lines, including breast cancer (MCF7) and colon cancer cells. For instance, derivatives of naphthyridine have shown IC50 values comparable to established anticancer drugs, indicating promising potential as therapeutic agents .
Antiviral Properties
2-Bromo-7-methyl-1,6-naphthyridine has also been investigated for its antiviral effects. Studies have identified it as a potent inhibitor of human cytomegalovirus (HCMV), showcasing its potential in antiviral drug development .
Medicinal Chemistry
Drug Development
The compound is being studied for its role in drug design and development. Its unique structure allows for modifications that can enhance pharmacological properties, making it a candidate for new therapeutic agents targeting various diseases .
Cardiotonic Applications
Certain derivatives of naphthyridines have been identified as cardiotonic agents, which can increase cardiac contractility. This application opens avenues for developing treatments for heart-related conditions .
Material Science
Electronic and Optical Properties
In materials science, 2-bromo-7-methyl-1,6-naphthyridine is utilized in developing materials with specific electronic or optical properties. Its unique chemical structure allows for the tuning of these properties through various synthetic routes.
Data Tables
Case Studies
-
Anticancer Evaluation
A study synthesized various 2-phenyl-7-methyl-1,8-naphthyridine derivatives and evaluated their cytotoxicity against MCF7 cells. Some compounds displayed IC50 values significantly lower than standard drugs like staurosporine, indicating their potential as effective anticancer agents . -
Antiviral Mechanism Investigation
Research on the antiviral properties of 1,6-naphthyridines demonstrated their efficacy against HCMV through plaque reduction assays and time-of-addition studies. The findings suggest that these compounds may target specific phases in the viral replication cycle . -
Synthesis and Characterization
A series of synthetic strategies were explored to modify the naphthyridine core structure to enhance biological activity. These modifications led to derivatives with improved potency against various pathogens and cancer cells .
Mechanism of Action
The mechanism of action of 2-Bromo-7-methyl-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the naphthyridine core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Research Findings
Substituent Position Effects : Bromine at position 2 (as in the target compound) may favor electrophilic substitution at adjacent positions, whereas bromine at position 8 (as in ) could direct reactivity differently due to electronic effects .
Halogen Impact : Bromine’s higher polarizability compared to chlorine may enhance intermolecular interactions (e.g., halogen bonding), influencing crystal packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
